Feracryl

Description

Properties

IUPAC Name |

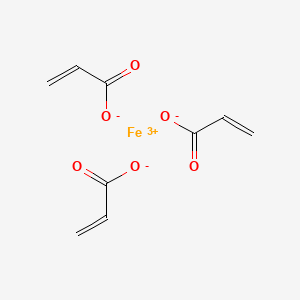

iron(3+);prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWBIDPJHFYYLM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00890887 | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15773-23-6, 55488-18-1 | |

| Record name | Iron acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015773236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(3+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Architecture of Feracryl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl is a synthetic, water-soluble polymer recognized for its hemostatic and antiseptic properties. Chemically, it is identified as an iron (III) salt of polyacrylic acid. This document provides a comprehensive technical overview of the chemical composition of this compound, detailing its polymeric structure, the nature of the iron-polymer interaction, and the analytical methodologies for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental protocols are outlined to facilitate replication and further research. Visual representations of the synthesis workflow and the molecular structure are provided using Graphviz (DOT language) to enhance understanding.

Chemical Composition and Structure

This compound's fundamental structure consists of a polyacrylic acid (PAA) backbone with iron (III) ions complexed to the carboxylate groups of the polymer. The empirical formula for the repeating monomeric unit can be represented as (C₃H₄O₂)n·Fe, where 'n' denotes the degree of polymerization.

Polymeric Backbone

The backbone of this compound is polyacrylic acid, a polymer synthesized from the radical polymerization of acrylic acid monomers. The molecular weight and degree of polymerization of the PAA chain are critical parameters that influence the physical and biological properties of this compound, such as its viscosity and hemostatic efficacy.

Iron Complexation

Iron (III) ions are coordinated to the carboxylate groups of the polyacrylic acid chain. This interaction is not a simple salt formation but a more complex coordination, which is crucial for the compound's mechanism of action. The iron ions act as cross-linking agents between polymer chains, contributing to the formation of a gel-like matrix upon contact with blood proteins.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula (monomer unit) | C₉H₉FeO₆ | [1] |

| Molecular Weight (monomer unit) | 269.01 g/mol | [1] |

| Iron (Fe³⁺) Content | 0.5 - 2.5% (w/w) |

Synthesis of this compound

The synthesis of this compound involves the polymerization of acrylic acid in the presence of an iron (III) salt, typically ferric chloride (FeCl₃), which also acts as a catalyst for the polymerization process.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of free-radical polymerization.

Materials:

-

Acrylic acid (monomer)

-

Ferric chloride (FeCl₃) (iron source and catalyst)

-

Potassium persulfate (K₂S₂O₈) (initiator)

-

Deionized water (solvent)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Ion-exchange resin (for purification)

Procedure:

-

In a reaction vessel, dissolve a specific amount of acrylic acid in deionized water.

-

Add a catalytic amount of ferric chloride to the solution and stir until fully dissolved.

-

Adjust the pH of the solution to the desired level using a sodium hydroxide solution.

-

Initiate the polymerization by adding a freshly prepared solution of potassium persulfate.

-

Maintain the reaction at a controlled temperature with continuous stirring for a specified duration.

-

Terminate the reaction and purify the resulting polymer solution by passing it through an ion-exchange column to remove unreacted monomers and other impurities.

-

The purified this compound solution can then be dried or used in its aqueous form.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Instrumentation:

-

GPC system equipped with a refractive index (RI) detector.

-

Aqueous GPC columns suitable for polyanions (e.g., polyacrylamide or modified silica-based columns).

Mobile Phase:

-

An aqueous buffer solution, such as 0.1 M NaNO₃ with 0.02 M NaH₂PO₄, adjusted to a specific pH (e.g., 7.0). The salt is crucial to suppress polyelectrolyte effects.

Standards:

-

Narrow molecular weight polyacrylic acid or polystyrene sulfonate standards for calibration.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

GPC Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 100 µL

-

Column Temperature: 30-40 °C

-

Detector Temperature: 35 °C

Data Analysis:

-

Construct a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume.

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the this compound sample using the calibration curve.

Quantification of Iron Content by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Instrumentation:

-

ICP-OES spectrometer with an appropriate sample introduction system.

Reagents:

-

Nitric acid (HNO₃), trace metal grade.

-

Iron standard solution (1000 ppm).

Sample Preparation (Acid Digestion):

-

Accurately weigh a sample of dried this compound into a digestion vessel.

-

Add a known volume of concentrated nitric acid.

-

Digest the sample using a microwave digestion system or by heating on a hot plate until the polymer matrix is completely decomposed and a clear solution is obtained.

-

Allow the digest to cool and quantitatively transfer it to a volumetric flask, diluting to a known volume with deionized water.

ICP-OES Parameters:

-

Select an appropriate iron emission wavelength (e.g., 238.204 nm or 259.940 nm) to minimize spectral interferences.

-

Optimize instrument parameters such as plasma power, nebulizer gas flow, and sample uptake rate.

Calibration and Measurement:

-

Prepare a series of calibration standards by diluting the iron standard solution in the same acid matrix as the samples.

-

Analyze the blank, calibration standards, and prepared this compound samples.

-

Calculate the iron concentration in the original this compound sample based on the calibration curve and the dilution factor.

Molecular Interaction and Structure Visualization

The interaction between the iron (III) ions and the polyacrylic acid backbone is a key feature of this compound's structure and function. The iron ions can coordinate with one or more carboxylate groups, leading to a complex, cross-linked structure.

Caption: Conceptual model of Iron (III) coordination.

Conclusion

The chemical composition of this compound, an iron (III) salt of polyacrylic acid, is central to its therapeutic applications. A thorough understanding of its synthesis, molecular weight distribution, and iron content is essential for quality control, formulation development, and elucidation of its mechanism of action. The experimental protocols and structural representations provided in this guide offer a foundational framework for researchers and professionals in the pharmaceutical sciences to further explore and innovate with this important polymer.

References

Feracryl's Hemostatic Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl is a topical hemostatic agent renowned for its efficacy in managing capillary and venous bleeding across a spectrum of surgical disciplines. Its mechanism of action is multifaceted, capitalizing on both a physical barrier formation and a direct influence on the physiological coagulation cascade. This technical guide provides a comprehensive overview of the core mechanisms underpinning this compound's hemostatic properties, supported by available quantitative data and detailed experimental protocols from published literature. The guide also explores its ancillary antimicrobial attributes and presents visualizations of its proposed signaling pathways and experimental workflows.

Introduction

This compound is a water-soluble formulation composed of a mixture of incomplete ferrous salts of polyacrylic acid.[1] Its high molecular weight is a key characteristic, preventing systemic absorption and localizing its action to the site of application.[2] This localized activity, combined with a favorable safety profile, has positioned this compound as a valuable tool in surgical and wound management. This document will delve into the intricate details of its hemostatic action, providing a granular understanding for research and development professionals.

Core Mechanism of Hemostasis

This compound exerts its hemostatic effect through a dual-pronged approach: the formation of a physical barrier and the activation of the coagulation cascade.

Physical Barrier Formation: Interaction with Blood Proteins

Upon contact with blood, this compound rapidly interacts with plasma proteins, most notably albumin, to form a large, water-insoluble, gel-like complex.[1][2][3] This complex precipitates at the bleeding site, creating a physical plug that seals injured capillaries and venules, thereby mechanically obstructing blood flow.[2][4] This action is particularly effective in controlling diffuse oozing and capillary bleeding.[5]

Activation of the Coagulation Cascade

Beyond its mechanical action, this compound actively participates in the biochemical process of blood clotting. It has been reported to activate thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2][5] The activated thrombin then catalyzes the conversion of soluble fibrinogen into insoluble fibrin (B1330869) strands.[1][2][5] These fibrin strands form a mesh that entraps platelets and other blood cells, stabilizing the initial platelet plug and forming a robust clot.

Quantitative Data on Hemostatic Efficacy

Clinical and preclinical studies have consistently demonstrated the effectiveness of this compound in reducing bleeding time and intraoperative blood loss. The following tables summarize the key quantitative findings from various surgical applications.

Table 1: Effect of this compound on Bleeding and Clotting Time

| Parameter | This compound Group | Control Group | p-value | Study Population/Model | Source |

| Bleeding Time | Markedly reduced | - | <0.05 | In-vivo (animal model) | [1] |

| Clotting Time | Significantly reduced | - | <0.001 | In-vitro | [1] |

| Prothrombin Time (PT) | Significantly reduced | - | <0.001 | In-vitro | [1] |

| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Significantly reduced | - | <0.001 | In-vitro | [1] |

| Hemostasis Time | 1.49 minutes | 4.06 minutes | <0.001 | Minor Oral Surgery | [6] |

Table 2: Reduction in Intraoperative Blood Loss with this compound

| Surgical Procedure | This compound Group (Mean Blood Loss) | Control Group (Mean Blood Loss) | p-value | Source |

| Tonsillectomy | 24.07 ± 8.70 ml | 40.13 ± 12.44 ml (Hydrogen Peroxide) | <0.001 | [4] |

| Tonsillectomy | 26.67 ± 4.81 ml | 44.70 ± 7.59 ml (Saline) | <0.001 | [5] |

| Hypospadias Surgery | 17.8 ml | 31 ml (Normal Saline) | <0.01 | [3] |

| Endonasal Surgery | 5 (25%) patients with soaked dressings | 12 (60%) patients with soaked dressings | 0.05 | [7] |

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the hemostatic efficacy of this compound.

In Vitro Evaluation of Hemostatic Activity

-

Objective: To assess the effect of this compound on clotting time, Prothrombin Time (PT), and Activated Partial Thromboplastin Time (aPTT).

-

Methodology:

-

Sample Preparation: Whole blood is collected and centrifuged to obtain plasma.

-

Clotting Time Assay: Feracrylum gel is added to plasma samples, and the time to clot formation at 37°C is recorded.

-

PT Assay: Thromboplastin reagent is added to the plasma sample containing this compound, and the time to clot formation at 37°C is measured.

-

aPTT Assay: A partial thromboplastin reagent and an activator are added to the plasma sample with this compound, followed by calcium chloride, and the clotting time is recorded.

-

-

Source: Adapted from the methodology described in the study by Dawane et al. (2025).[1]

In Vivo Evaluation of Hemostasis in an Animal Model

-

Objective: To determine the effect of this compound on bleeding time in an incision wound model.

-

Methodology:

-

Animal Model: Wistar rats are used.

-

Procedure: A standardized incision is made on the dorsal surface of the rats.

-

Treatment: The experimental group is treated with this compound gel applied to the wound, while the control group receives a placebo gel base.

-

Measurement: The time from the incision to the complete cessation of bleeding is recorded.

-

-

Source: Based on the incision wound model described by Dawane et al. (2025).[1]

Clinical Evaluation of Intraoperative Blood Loss in Tonsillectomy

-

Objective: To compare the hemostatic efficacy of this compound with a control agent during tonsillectomy.

-

Methodology:

-

Patient Population: Patients undergoing bilateral tonsillectomy.

-

Procedure: The dissection and snare method is used for tonsillectomy.

-

Intervention: In a comparative study, one tonsillar fossa is packed with gauze soaked in this compound solution, and the other fossa is packed with gauze soaked in a control solution (e.g., hydrogen peroxide or saline).

-

Measurement of Blood Loss: Blood loss is measured by weighing the gauze before and after the procedure and by measuring the volume of blood in the suction apparatus.

-

-

Source: Adapted from the clinical study protocols described by Kumar et al. and Sharma et al.[4][5]

Antimicrobial Properties of this compound

In addition to its hemostatic function, this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][5] This property is advantageous in preventing wound infections.

Table 3: Antimicrobial Activity of Feracrylum Gel

| Bacterial Strain | Zone of Inhibition (mm) |

| Pseudomonas aeruginosa | 12 |

| Escherichia coli | 10 |

| Staphylococcus aureus | 5 |

| Source: Dawane et al. (2025)[1] |

Experimental Protocol for Antimicrobial Activity

-

Objective: To assess the in vitro antimicrobial efficacy of this compound gel.

-

Methodology:

-

Method: The disk diffusion technique is employed.

-

Procedure: Agar (B569324) plates are inoculated with standardized bacterial strains.

-

Application: A sterile disk impregnated with this compound gel is placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters.

-

-

Source: Based on the antimicrobial assay protocol from Dawane et al. (2025).[1]

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for this compound.

Caption: Dual mechanism of this compound-induced hemostasis.

References

- 1. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. mlm-labs.com [mlm-labs.com]

- 3. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombin Generation | technoclone.com [technoclone.com]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Biocompatibility and In Vivo Degradation of Feracryl: A Technical Guide

Introduction

Feracryl, a polyacrylate-based hydrogel containing iron, is utilized primarily as a topical hemostatic and antimicrobial agent. Its efficacy in these roles is intrinsically linked to its behavior within a biological environment. This technical guide provides an in-depth overview of the biocompatibility and in vivo degradation of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the material's properties, its interaction with host tissues, and the methodologies for its evaluation.

Chemical Composition: this compound is a water-soluble, biodegradable polymer derived from polyacrylic acid, containing iron. The presence of iron contributes to its hemostatic properties. It is considered biocompatible and non-toxic, with a low potential for allergenic reactions.

In Vivo Biocompatibility

The biocompatibility of a biomaterial is defined by its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. For this compound, this involves a minimal inflammatory response and the absence of significant cytotoxicity.

Inflammatory Response

Upon implantation or application, all biomaterials elicit a foreign body response (FBR). The intensity and duration of this response determine the material's biocompatibility. For acrylic-based implants, a mild inflammatory response is typically observed, characterized by the presence of macrophages and foreign body giant cells at the tissue-implant interface.

Histological evaluation of tissues exposed to this compound is crucial for assessing the local inflammatory response. Studies on similar acrylic materials have shown a mild inflammatory reaction that subsides over time, indicating good tissue compatibility. The initial acute inflammatory phase, characterized by the infiltration of neutrophils, is typically followed by a chronic phase dominated by macrophages and lymphocytes. The resolution of this inflammatory cascade is a key indicator of biocompatibility.

Cytotoxicity

In vitro cytotoxicity assays are fundamental to biocompatibility assessment. These tests, often guided by ISO 10993-5 standards, evaluate the potential of a material to cause cell death or inhibit cell growth. For this compound, it is essential to demonstrate that any leachables or degradation byproducts are not cytotoxic.

Quantitative Assessment of Biocompatibility

To provide a framework for researchers, the following tables can be used to summarize quantitative data from in vivo biocompatibility studies of this compound.

Table 1: Histological Scoring of Inflammatory Response to this compound Implantation

| Time Point | Neutrophils (Cells/mm²) | Macrophages (Cells/mm²) | Lymphocytes (Cells/mm²) | Foreign Body Giant Cells (Cells/mm²) | Fibrosis Score (0-3) |

| Day 3 | |||||

| Day 7 | |||||

| Day 14 | |||||

| Day 28 | |||||

| Day 90 |

Note: This table is a template for recording experimental data. Values are to be filled in based on empirical measurements.

Table 2: Cytokine Profile in Tissue Surrounding this compound Implant

| Cytokine | Baseline (pg/mL) | Day 3 (pg/mL) | Day 7 (pg/mL) | Day 14 (pg/mL) |

| TNF-α | ||||

| IL-1β | ||||

| IL-6 | ||||

| IL-10 | ||||

| TGF-β |

Note: This table is a template for recording experimental data. Values are to be filled in based on empirical measurements.

In Vivo Degradation

The biodegradable nature of this compound is a key feature, allowing for its gradual clearance from the body. The degradation process involves the breakdown of the polyacrylic acid backbone, primarily through enzymatic and hydrolytic pathways.

Degradation Mechanism

The degradation of polyacrylic acid in a physiological environment is a complex process. It is believed to occur through a combination of enzymatic hydrolysis, potentially mediated by enzymes such as esterases, and oxidative degradation. The iron content within the this compound matrix may also influence the degradation kinetics.

Degradation Byproducts

The identification and quantification of degradation byproducts are critical for assessing the long-term safety of this compound. Potential byproducts may include shorter-chain polyacrylic acid fragments and iron ions. Techniques such as mass spectrometry are essential for the structural elucidation of these degradation products.

Quantitative Assessment of Degradation

The rate of degradation can be quantified by measuring the change in mass or molecular weight of the this compound implant over time.

Table 3: In Vivo Degradation of this compound

| Time Point | Mass Loss (%) | Average Molecular Weight (kDa) |

| Day 7 | ||

| Day 14 | ||

| Day 28 | ||

| Day 60 | ||

| Day 90 |

Note: This table is a template for recording experimental data. Values are to be filled in based on empirical measurements.

Table 4: Analysis of this compound Degradation Byproducts in Urine

| Degradation Byproduct | Day 7 (µg/mL) | Day 14 (µg/mL) | Day 28 (µg/mL) | Day 60 (µg/mL) |

| Short-chain Acrylates | ||||

| Iron Ions |

Note: This table is a template for recording experimental data. Values are to be filled in based on empirical measurements.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound's biocompatibility and degradation.

In Vivo Biocompatibility Testing

Objective: To assess the local tissue response to subcutaneously implanted this compound in a rodent model.

Animal Model: Male Wistar rats (8-10 weeks old).

Implantation Procedure:

-

Anesthetize the rats using isoflurane.

-

Shave and disinfect the dorsal region.

-

Create a small subcutaneous pocket through a dorsal midline incision.

-

Insert a sterile, pre-weighed this compound disc (5 mm diameter, 1 mm thickness) into the pocket.

-

Suture the incision.

-

Administer post-operative analgesics.

Histological Evaluation:

-

Euthanize animals at pre-determined time points (e.g., 3, 7, 14, 28, and 90 days).

-

Excise the implant and surrounding tissue.

-

Fix the tissue in 10% neutral buffered formalin.

-

Process the tissue for paraffin (B1166041) embedding.

-

Section the tissue (5 µm thickness) and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome.

-

Perform immunohistochemical staining for inflammatory cell markers (e.g., CD68 for macrophages).

-

Quantify inflammatory cells and fibrosis using image analysis software.

Cytokine Analysis:

-

Collect tissue surrounding the implant at specified time points.

-

Homogenize the tissue and extract proteins.

-

Analyze cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-10) using ELISA or multiplex bead arrays.

In Vivo Degradation Study

Objective: To determine the in vivo degradation rate and identify degradation byproducts of this compound.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Implantation and Sample Collection:

-

Follow the implantation procedure described in section 4.1.

-

At each time point, retrieve the this compound implant.

-

Collect urine and blood samples.

Degradation Analysis:

-

Mass Loss: Dry the explanted this compound to a constant weight and calculate the percentage mass loss.

-

Molecular Weight Analysis: Dissolve the explanted this compound in a suitable solvent and determine the molecular weight distribution using Gel Permeation Chromatography (GPC).

-

Analysis of Degradation Byproducts:

-

Process urine samples to concentrate potential degradation products.

-

Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify short-chain acrylates and other potential byproducts.

-

Analyze serum samples for iron ion concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Visualizations

Signaling Pathway

Caption: Inflammatory and degradation pathways following this compound implantation.

Experimental Workflow

Caption: Experimental workflow for in vivo evaluation of this compound.

Logical Relationships

Caption: Interrelationship between biocompatibility and degradation of this compound.

Feracryl: A Technical Guide to Synthesis and Characterization for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Feracryl, a water-soluble, biodegradable polymer with significant applications in hemostasis and wound management. This document is intended for research use, offering detailed methodologies and data to support further investigation and application in drug development.

Introduction

This compound is an iron salt of polyacrylic acid, recognized for its rapid hemostatic and broad-spectrum antimicrobial properties.[1] Upon contact with blood, it interacts with proteins, such as albumin, to form a water-insoluble, gel-like complex.[1] This complex creates a physical barrier, effectively controlling capillary bleeding.[1] Beyond its primary hemostatic function, this compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, by lysing their cell walls.[1] Its hygroscopic nature contributes to a moist wound environment, which is conducive to tissue granulation.[1]

Synthesis of this compound

The fundamental synthesis of this compound involves the polymerization of acrylic acid in an aqueous medium in the presence of an iron salt, which acts as a key component in the redox polymerization process.[1] Variations in the process, particularly in the purification stage, have been developed to enhance the purity and commercial viability of the final product.

Generalized Synthesis Protocol

This protocol is a representative procedure based on publicly available patent literature. Researchers should optimize the parameters based on their specific starting materials and desired product characteristics.

Materials:

-

Acrylic Acid (99.5% purity)

-

Potassium Persulfate (A.R. Grade)

-

Divalent Iron Salt (e.g., Ferrous Sulfate) or Iron (III) Chloride

-

Distilled Water

-

Purification Agent: Cation Exchange Resin or Activated Charcoal and Sodium Chloride Solution

-

Round Bottom Flask

-

Stirrer

-

Heating Mantle or Water Bath

-

Filtration Apparatus

-

Rotary Evaporator or Tray Dryer

Procedure:

-

Monomer and Initiator Preparation: In a round bottom flask, dissolve acrylic acid and potassium persulfate in distilled water at room temperature (approximately 25°C). A typical ratio of acrylic acid to potassium persulfate is 176.0 : 1.0.[2][3]

-

Initiation of Polymerization: To the continuously stirred solution, add the divalent iron salt. The ratio of acrylic acid to the iron salt is typically around 110:1.[2][3]

-

Polymerization Reaction: Heat the mixture to 50°C and maintain this temperature with continuous stirring for 3 to 4 hours to facilitate polymerization.[2][3]

-

Purification:

-

Method A (Ion Exchange Resin): Cool the reaction mixture to room temperature and treat it with a cation exchange resin to remove impurities. Stir for approximately 30 minutes.[2][3]

-

Method B (Activated Charcoal and NaCl): As an alternative to ion exchange resins, add activated charcoal and a sodium chloride solution for purification. This method is noted for being cost-effective and commercially viable.

-

-

Isolation:

-

Final Product: The process yields this compound as pinkish or peach-colored thin scales or a free-flowing powder.[2][3] Micronization may be performed to achieve a desired particle size.[2][4]

Characterization of this compound

The quality and performance of synthesized this compound are assessed through a series of physical and chemical characterization techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Description | Reference |

| Appearance | Cream to peach-colored, free-flowing powder or pinkish thin scales. | [2][3][4] |

| Solubility | Water-soluble. | [1] |

| pH (1% w/v solution) | 2.9 to 4.0. | [4] |

| Moisture Content | Typically low to ensure stability. | [1] |

| Particle Size | Can be controlled, with an average of 500 microns reported. | [3] |

| Iron Content | Varies, with ranges of 0.05-0.5% and 0.1-0.4% reported. | [4] |

| Molecular Weight | Approximately 500,000 - 800,000 Daltons. |

Experimental Protocols for Characterization

The following are generalized protocols for the key characterization experiments for this compound.

3.2.1. pH Determination

-

Prepare a 1.0% w/v solution of this compound in distilled water.

-

Calibrate a pH meter according to the manufacturer's instructions.

-

Measure the pH of the this compound solution at a controlled temperature of 25 ± 2°C.[4]

3.2.2. Determination of Iron Content

This can be performed using spectrophotometric methods.

-

Standard Preparation: Prepare a series of standard solutions with known iron concentrations.

-

Sample Preparation: Accurately weigh a sample of this compound, dissolve it in water, and dilute to a known volume.[4]

-

Color Development: To both standard and sample solutions, add a colorimetric reagent such as sulfosalicylic acid.[4]

-

Measurement: After a specified time for color development, measure the absorbance of the solutions at a specific wavelength (e.g., 425 nm) using a spectrophotometer, with a water/reagent mixture as a blank.[4]

-

Calculation: Calculate the iron content in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.

3.2.3. Particle Size Distribution

Particle size analysis can be performed using techniques such as laser diffraction.

-

Disperse the this compound powder in a suitable medium.

-

Introduce the dispersion into the particle size analyzer.

-

The instrument measures the scattering of a laser beam by the particles to determine the size distribution.

3.2.4. Spectroscopic and Diffraction Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the polymeric structure of this compound.

-

X-Ray Powder Diffraction (XRPD): Can be used to assess the amorphous or crystalline nature of the this compound powder.

Mechanism of Action

The primary mechanism of action for this compound's hemostatic effect is the formation of a physical barrier. Its antimicrobial properties are attributed to the disruption of microbial cell walls.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The provided protocols and data serve as a starting point for researchers and drug development professionals interested in exploring the potential of this versatile polymer. Further optimization and validation of these methods are encouraged to suit specific research and development needs.

References

- 1. Feracrylum [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2024013762A1 - Improved process for feracrylum preparation - Google Patents [patents.google.com]

The Intrinsic Role of Iron in the Hemostatic Efficacy of Feracryl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl, a sterile, biocompatible, and biodegradable topical hemostatic agent, has demonstrated significant efficacy in achieving rapid hemostasis across a range of surgical and wound-care applications. Composed of an iron salt of polyacrylic acid, its mechanism of action is primarily attributed to the formation of a physical barrier through complexation with blood proteins. This technical guide delves into the pivotal role of the iron component in this compound's hemostatic effect, consolidating available quantitative data, detailing experimental methodologies for its evaluation, and visualizing the proposed molecular interactions and experimental workflows.

Introduction

This compound is a water-soluble polymer that, upon contact with blood, forms an insoluble, gel-like complex.[1] This rapid transformation effectively seals bleeding capillaries and small vessels, providing a clear field of view in surgical procedures and promoting wound healing.[2] While the polyacrylic acid backbone provides the polymeric structure, the integrated iron ions are fundamental to its chemical reactivity and hemostatic function. This document serves as an in-depth resource for understanding the core contribution of iron to the therapeutic action of this compound.

The Physicochemical Nature of this compound and the Role of Iron

This compound is synthesized through the polymerization of acrylic acid in the presence of an iron salt, typically resulting in an incomplete ferrous/ferric salt of polyacrylic acid.[3] The iron content is a critical quality attribute, typically ranging from 0.1% to 0.3% w/w.[3] The ferric ions (Fe³⁺) act as Lewis acids, coordinating to the carbonyl oxygen of the acrylate (B77674) units. This coordination enhances the electrophilicity of the carbonyl carbon, making the polymer more reactive towards nucleophilic attack from amino acid residues on blood proteins.

Mechanism of Hemostasis: The Centrality of the Iron-Protein Interaction

The primary hemostatic mechanism of this compound is the formation of a water-insoluble complex with various blood proteins, most notably albumin.[1] This interaction leads to the formation of a dense, rubbery clot that acts as a physical barrier to blood flow.

The Role of Iron in Protein Complexation

The ferric ions in this compound are crucial for this complexation. They facilitate the interaction between the polyacrylic acid chains and albumin by forming coordinate bonds with the carboxyl groups of the polymer and functional groups on the protein surface. This creates a cross-linked network, leading to the precipitation of the this compound-albumin complex.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [label="this compound\n(Polyacrylate-Fe³⁺)", fillcolor="#F1F3F4"]; Blood [label="Blood Contact", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Albumin [label="Serum Albumin", fillcolor="#FBBC05"]; Complex [label="Insoluble this compound-Albumin\nComplex (Physical Barrier)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemostasis [label="Hemostasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Blood [label="Topical Application"]; Blood -> Albumin; {this compound, Albumin} -> Complex [label="Fe³⁺ Mediated\nComplexation"]; Complex -> Hemostasis; } caption { label = "Figure 1: Proposed primary hemostatic mechanism of this compound."; fontsize = 10; fontname = "Arial"; }

Interaction with the Coagulation Cascade

While the primary mechanism is physical, there is evidence to suggest that this compound may also interact with the enzymatic coagulation cascade. Some studies indicate that this compound can activate thrombin, which in turn converts fibrinogen to fibrin, thus reinforcing the clot.[3] The precise role of iron in this process is an area of ongoing research. It is hypothesized that the localized concentration of positively charged iron ions may influence the conformation and activity of certain coagulation factors. However, studies on the direct interaction of ferric ions with thrombin have shown that high concentrations of iron can actually inhibit thrombin activity, suggesting a complex, concentration-dependent relationship.[4][5]

Quantitative Data on Hemostatic Performance

The hemostatic efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vivo Bleeding Time Reduction with this compound Gel [6]

| Treatment Group | Mean Bleeding Time (seconds) | p-value (vs. Control) |

| Control | Not specified | - |

| This compound Gel | Significantly reduced | < 0.05 |

Table 2: In Vitro Clotting Time Reduction with this compound Gel [6]

| Treatment Group | Mean Clotting Time | p-value (vs. Control) |

| Control | Not specified | - |

| This compound Gel | Significantly reduced | < 0.001 |

Table 3: Comparative Bleeding Time in a Gingival Incision Model in Rats [7]

| Treatment Group | Average Bleeding Time (seconds) |

| Non-hemostatic control | 221 |

| 1% this compound | 103 |

| 4% this compound | 50 |

Table 4: Intra-operative Blood Loss in Tonsillectomy [3]

| Group | Mean Intra-operative Blood Loss (ml) | p-value (vs. Group II) |

| Group I (with this compound) | 26.67 ± 4.81 | < 0.001 |

| Group II (without this compound) | 44.70 ± 7.59 | - |

Experimental Protocols

The evaluation of this compound's hemostatic properties involves a combination of in vivo and in vitro assays.

In Vivo Hemostasis Model: Mouse Tail Transection Bleeding Time Assay

This model is widely used to assess the efficacy of topical hemostatic agents.

Protocol:

-

Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) according to approved institutional animal care and use committee protocols.

-

Tail Transection: Using a sharp scalpel, transect the tail at a predetermined diameter (e.g., 3 mm from the tip).

-

Application of Hemostatic Agent: Immediately apply this compound solution or gel to the bleeding stump. For control animals, apply a vehicle control (e.g., saline).

-

Bleeding Time Measurement: Immerse the transected tail in pre-warmed (37°C) saline. Start a stopwatch immediately after transection. The bleeding time is defined as the time until the cessation of bleeding for a continuous period of at least 30 seconds.

-

Data Analysis: Compare the mean bleeding times between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test).

In Vitro Coagulation Assays

These assays assess the effect of this compound on the plasma coagulation cascade.

Protocol for Whole Blood Clotting Time:

-

Blood Collection: Collect fresh whole blood from a healthy donor into a tube without anticoagulant.

-

Sample Preparation: In a series of test tubes, add a standardized amount of this compound solution or gel. Include control tubes with saline.

-

Initiation of Clotting: Add a defined volume of fresh whole blood to each tube and start a stopwatch.

-

Clot Observation: Gently tilt the tubes at regular intervals (e.g., every 30 seconds) to observe the formation of a solid clot.

-

Endpoint: The clotting time is the time taken for the blood to no longer flow upon tilting.

-

Data Analysis: Compare the mean clotting times between the this compound-treated and control groups.

Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) Assays:

While specific data for this compound's direct effect on PT and aPTT are limited in the reviewed literature, these assays are crucial for determining any interaction with the extrinsic/common and intrinsic/common pathways, respectively.

General Protocol Outline:

-

Plasma Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.

-

Incubation: Incubate the plasma with this compound solution or a vehicle control for a specified period.

-

PT Assay: Add a thromboplastin reagent to the plasma and measure the time to clot formation.

-

aPTT Assay: Add a contact activator (e.g., silica) and phospholipids, followed by calcium chloride, to the plasma and measure the time to clot formation.

-

Data Analysis: Compare the PT and aPTT values of the this compound-treated plasma to the control.

Conclusion and Future Directions

The iron component of this compound is integral to its hemostatic function, primarily by mediating the formation of a robust physical barrier through complexation with serum albumin. While this mechanism is well-supported, the interaction of this compound's iron ions with the enzymatic coagulation cascade warrants further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and individual coagulation factors, utilizing techniques such as spectroscopy and molecular docking to provide a more detailed understanding of its secondary hemostatic effects.[8][9] A comprehensive analysis of this compound's impact on PT and aPTT across a range of concentrations would also be highly valuable to the scientific community. Such studies will further refine our understanding of this effective hemostatic agent and may guide the development of next-generation topical hemostatics with enhanced efficacy and tailored mechanisms of action.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. rjpn.org [rjpn.org]

- 3. To evaluate the role of Feracrylum (1%) as hemostatic agent in Tonsillectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of iron ions on functional activity of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iron levels found in hemochromatosis patients inhibit γ-thrombin-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Spectroscopic and molecular docking studies for characterizing binding mechanism and conformational changes of human serum albumin upon interaction with Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

Feracryl Hydrogels: A Technical Deep Dive into Their Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feracryl hydrogels, a class of biocompatible and biodegradable polymers, are synthesized from the iron salt of polyacrylic acid.[1] These hydrogels have garnered significant attention in the biomedical field, particularly for their applications in hemostasis and wound management. The underlying mechanism of action involves the rapid formation of a gel-like, water-insoluble complex upon contact with blood proteins, which effectively creates a physical barrier to control capillary bleeding.[1] Beyond their immediate hemostatic properties, this compound hydrogels exhibit inherent antimicrobial and hygroscopic characteristics, fostering a conducive environment for wound healing.[1] This technical guide provides an in-depth exploration of the core physical properties of this compound hydrogels, presenting quantitative data from analogous iron-crosslinked polyacrylic acid systems, detailed experimental methodologies, and visual representations of key processes.

Core Physical Properties: A Quantitative Overview

The physical characteristics of this compound hydrogels are intrinsically linked to their molecular structure, primarily the crosslinking of polyacrylic acid (PAA) chains by ferric ions (Fe³⁺). This ionic crosslinking imparts unique mechanical, swelling, and rheological behaviors. While specific data for commercial this compound is limited in public literature, extensive research on iron-crosslinked PAA hydrogels provides valuable insights. The following tables summarize key quantitative data from these analogous systems.

Table 1: Mechanical Properties of Iron-Crosslinked Polyacrylic Acid (Fe-PAA) Hydrogels

| Property | Value Range | Key Influencing Factors |

| Tensile Strength | 21 kPa - 1.98 MPa | Fe³⁺ concentration, presence of other network components (e.g., chitosan, cellulose) |

| Fracture Elongation | 610% - 838.8% | Fe³⁺ concentration, polymer molecular weight |

| Toughness | Up to 7.47 MJ/m³ | Synergistic effect of chemical and physical crosslinking |

| Elastic Modulus | 0.35 MPa | Fe³⁺ concentration, crosslinking density |

Table 2: Swelling Properties of Iron-Crosslinked Polyacrylic Acid (Fe-PAA) Hydrogels

| Property | Value Range | Key Influencing Factors |

| Equilibrium Swelling Ratio | 1.14 g/g and higher | pH, ionic strength of the swelling medium, crosslinking density |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of hydrogel properties. The following sections outline standardized protocols for evaluating the key physical attributes of this compound and similar hydrogels.

Protocol 1: Swelling Ratio Determination

This protocol details the gravimetric method for quantifying the swelling behavior of this compound hydrogels.

Materials:

-

Dried this compound hydrogel samples of known weight

-

Distilled water or phosphate-buffered saline (PBS) at a specific pH

-

Analytical balance

-

Beakers or vials

-

Filter paper

Procedure:

-

Immerse a pre-weighed dry hydrogel sample (Wd) in a beaker containing the swelling medium (e.g., distilled water or PBS).

-

Allow the hydrogel to swell at a constant temperature for a predetermined period.

-

At specific time intervals, remove the swollen hydrogel from the medium.

-

Gently blot the surface of the hydrogel with filter paper to remove excess water.

-

Weigh the swollen hydrogel (Ws).

-

Repeat steps 3-5 until the hydrogel reaches a constant weight, indicating equilibrium swelling.

-

Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd

Protocol 2: Mechanical Property Analysis (Tensile Testing)

This protocol outlines the procedure for characterizing the tensile properties of this compound hydrogels.

Materials:

-

This compound hydrogel samples cut into a specific geometry (e.g., dumbbell shape)

-

Universal Testing Machine (UTM) with a suitable load cell

-

Calipers for measuring sample dimensions

Procedure:

-

Securely clamp the hydrogel sample in the grips of the UTM.

-

Measure the initial dimensions (length, width, and thickness) of the sample.

-

Apply a uniaxial tensile load to the sample at a constant strain rate.

-

Record the force and displacement data until the sample fractures.

-

From the resulting stress-strain curve, determine the following properties:

-

Tensile Strength: The maximum stress the material can withstand before fracturing.

-

Fracture Elongation: The percentage increase in length at the point of fracture.

-

Elastic Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

-

Toughness: The area under the stress-strain curve, indicating the energy absorbed per unit volume before fracture.

-

Protocol 3: Rheological Characterization

This protocol describes the use of a rheometer to evaluate the viscoelastic properties of this compound hydrogels.

Materials:

-

This compound hydrogel sample

-

Rotational rheometer with parallel plate or cone-plate geometry

-

Temperature control unit

Procedure:

-

Place the hydrogel sample on the lower plate of the rheometer.

-

Lower the upper plate to the desired gap distance, ensuring complete filling of the gap without overfilling.

-

Perform an oscillatory time sweep at a constant frequency and strain to monitor the gelation process and determine the gel point (crossover of storage modulus G' and loss modulus G'').

-

Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.

-

Perform a frequency sweep within the LVR to determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of frequency.

Protocol 4: Thermal Analysis

This protocol details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal properties of this compound hydrogels.

Materials:

-

This compound hydrogel sample

-

DSC instrument

-

TGA instrument

-

Hermetically sealed aluminum pans

Procedure: Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the hydrogel sample into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate over a specific temperature range.

-

Record the heat flow into or out of the sample relative to the reference.

-

Analyze the resulting thermogram to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Thermogravimetric Analysis (TGA):

-

Place a known weight of the hydrogel sample in a TGA crucible.

-

Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Continuously monitor the weight of the sample as a function of temperature.

-

Analyze the TGA curve to determine the thermal stability and decomposition profile of the hydrogel.

Visualizing Methodologies and Pathways

To further elucidate the experimental workflows and underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Determining Hydrogel Swelling Ratio.

Caption: Workflow for Mechanical Testing of Hydrogels.

Caption: Simplified Mechanism of this compound-Induced Hemostasis.

Biocompatibility

The biocompatibility of a hydrogel is paramount for its application in drug delivery and wound healing. Acrylate-based polymers are generally considered biocompatible. In vitro and in vivo studies are essential to confirm the non-toxic and non-inflammatory nature of this compound hydrogels. Standard biocompatibility assays include in vitro cytotoxicity tests using relevant cell lines (e.g., fibroblasts) and in vivo implantation studies to assess the local tissue response over time.[2][3][4][5][6]

Conclusion

This compound hydrogels, and their analogous iron-crosslinked polyacrylic acid systems, exhibit a compelling set of physical properties that make them highly suitable for various biomedical applications. Their robust mechanical strength, tunable swelling behavior, and inherent biocompatibility underscore their potential in advanced wound care and drug delivery systems. The experimental protocols and characterization workflows detailed in this guide provide a comprehensive framework for researchers and developers to further explore and optimize the performance of these promising biomaterials.

References

- 1. Tensile stress-strain curves (a) and corresponding elastic modulus and toughness (b) of CS-Fe3+-PAA with different content of CS; Tensile stress-strain curves (c) and corresponding elastic modulus and toughness (d) of CS-Fe3+-PAA with different concentrations of FeCl3; (e) Photographs of CS-Fe3+-PAA hanging weights, twisting, knotting and stretching [fhclxb.buaa.edu.cn]

- 2. iris.cnr.it [iris.cnr.it]

- 3. mdpi.com [mdpi.com]

- 4. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Feracryl's Impact on the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feracryl is a topically applied hemostatic agent known for its ability to rapidly control bleeding. Composed of a water-soluble, biodegradable polymer of polyacrylic acid with iron, this compound exerts its primary hemostatic effect through direct interaction with the coagulation cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.

Core Mechanism of Action

This compound's hemostatic properties are multifaceted. Its principal mechanism involves the activation of the coagulation cascade, leading to the formation of a stable fibrin (B1330869) clot. Additionally, upon contact with blood, this compound interacts with proteins, particularly albumin, to form a physical, gel-like barrier that seals bleeding surfaces.[1] This dual action contributes to its efficacy in achieving rapid hemostasis.

Interaction with the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the conversion of fibrinogen to fibrin. This compound primarily influences this cascade by activating thrombin (Factor IIa).[1] Thrombin is a critical enzyme that catalyzes the conversion of soluble fibrinogen into insoluble fibrin monomers. These monomers then polymerize and are cross-linked by Factor XIIIa to form a stable fibrin mesh, which constitutes the structural basis of a blood clot.

Quantitative Analysis of Coagulation Parameters

In vitro studies have demonstrated this compound's significant impact on key coagulation parameters. The following tables summarize the available quantitative data on the effect of 1% this compound gel on clotting time, Prothrombin Time (PT), and Activated Partial Thromboplastin (B12709170) Time (aPTT).

Table 1: Effect of 1% this compound Gel on In Vitro Clotting Time

| Parameter | Control (Citrated Blood) | Test (Citrated Blood + 1% this compound Gel) | Statistical Significance |

| Clotting Time | Not specified | Marked reduction | p < 0.001[2] |

Table 2: Effect of 1% this compound Gel on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

| Parameter | Control (Plasma) | Test (Plasma from this compound-treated blood) | Statistical Significance |

| Prothrombin Time (PT) | Not specified | Statistically significant reduction | p < 0.001[2] |

| Activated Partial Thromboplastin Time (aPTT) | Not specified | Statistically significant reduction | p < 0.001[2] |

The significant reduction in both PT and aPTT suggests that this compound may enhance the activity of both the extrinsic and intrinsic pathways of the coagulation cascade.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays used to evaluate this compound's effect on coagulation.

Determination of In Vitro Clotting Time

Objective: To determine the effect of this compound on the time required for whole blood to clot in vitro.

Materials:

-

Freshly collected human venous blood

-

3.2% sodium citrate (B86180) solution (anticoagulant)

-

1% this compound gel

-

Test tubes

-

Water bath at 37°C

-

Stopwatch

Procedure:

-

Collect venous blood and immediately mix it with 3.2% sodium citrate in a 9:1 blood-to-anticoagulant ratio.

-

In a test tube, add a specified volume of the citrated whole blood.

-

Add a standardized amount of 1% this compound gel to the blood.

-

Immediately start a stopwatch and place the tube in a 37°C water bath.

-

Gently tilt the tube at regular intervals (e.g., every 30 seconds) to observe for clot formation.

-

The clotting time is the time taken from the addition of this compound to the formation of a visible fibrin clot that does not flow upon tilting the tube.

-

A control experiment is performed simultaneously without the addition of this compound.

Prothrombin Time (PT) Assay

Objective: To assess the effect of this compound on the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Platelet-poor plasma (PPP) obtained from citrated whole blood (control and this compound-treated)

-

Thromboplastin reagent (containing tissue factor and phospholipids)

-

Calcium chloride (CaCl2) solution (0.025 M)

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Prepare PPP by centrifuging citrated whole blood at approximately 1500 x g for 15 minutes.

-

Pre-warm the PPP sample, thromboplastin reagent, and CaCl2 solution to 37°C.

-

Pipette a specific volume of PPP into a cuvette.

-

Add the thromboplastin reagent to the cuvette and incubate for a specified time (e.g., 1-3 minutes) at 37°C.

-

Initiate the clotting reaction by adding a specific volume of pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time taken for a fibrin clot to form. This time is the prothrombin time.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of the coagulation cascade.

Materials:

-

Platelet-poor plasma (PPP) from control and this compound-treated blood

-

aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

-

Calcium chloride (CaCl2) solution (0.025 M)

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Prepare PPP as described in the PT assay protocol.

-

Pre-warm the PPP sample, aPTT reagent, and CaCl2 solution to 37°C.

-

Pipette a specific volume of PPP into a cuvette.

-

Add the aPTT reagent to the cuvette and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

-

Initiate the clotting reaction by adding a specific volume of pre-warmed CaCl2 solution.

-

The coagulometer will measure the time to fibrin clot formation, which is the activated partial thromboplastin time.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the coagulation cascade and the workflows of the assays used to study them is essential for a comprehensive understanding.

Caption: this compound's mechanism of action on the coagulation cascade.

Caption: Experimental workflow for PT and aPTT assays.

Conclusion

This compound is a potent topical hemostatic agent that accelerates clot formation through the activation of thrombin and the formation of a physical barrier. In vitro evidence demonstrates its capacity to significantly shorten clotting time, PT, and aPTT, indicating an enhancement of both the intrinsic and extrinsic coagulation pathways. The provided experimental protocols offer a framework for further investigation into the precise molecular interactions between this compound and the components of the coagulation cascade. Future research focusing on thrombin generation kinetics and platelet aggregation studies will provide a more complete understanding of this compound's hemostatic profile, aiding in the development of next-generation topical hemostatic agents.

References

In Vitro Mode of Action of Feracryl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feracryl is a topical hemostatic and antimicrobial agent composed of a water-soluble, incomplete ferrous salt of polyacrylic acid. This technical guide delineates the in vitro mode of action of this compound, focusing on its core hemostatic and antimicrobial properties. Through a comprehensive review of available in vitro studies, this document provides detailed experimental protocols, quantitative data summaries, and visual representations of the underlying mechanisms to support further research and development.

Introduction

This compound is utilized in clinical settings to control local bleeding and prevent wound infections. Its dual-action nature makes it a valuable tool in surgical procedures and wound management. Understanding the specific in vitro mechanisms is crucial for optimizing its application and for the development of novel therapeutic strategies. This guide summarizes the current understanding of this compound's interaction with key biological components at the cellular and molecular level.

Hemostatic Mode of Action

This compound's primary hemostatic effect is achieved through a dual mechanism: interaction with blood proteins to form a physical barrier and activation of the coagulation cascade.

Interaction with Blood Proteins

Upon contact with blood, this compound interacts with plasma proteins, particularly albumin, to form a water-insoluble, gel-like complex. This complex acts as a physical barrier, effectively sealing minor blood vessels and arresting capillary bleeding.

Activation of the Coagulation Cascade

This compound actively participates in the coagulation cascade by promoting the conversion of prothrombin to thrombin. Thrombin, a key enzyme in hemostasis, then catalyzes the conversion of soluble fibrinogen into insoluble fibrin (B1330869) strands, which form a stable clot.

Antimicrobial Mode of Action

This compound exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi. The proposed mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Quantitative In Vitro Data

The following tables summarize the available quantitative data from in vitro studies on this compound.

Table 1: In Vitro Antimicrobial Susceptibility of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | This compound MIC Range (µg/mL) | Comparator Agent | Comparator MIC Range (µg/mL) |

| Staphylococcus aureus | Data not available | Vancomycin | 0.5 - 2[1] |

| Escherichia coli | Data not available | Ciprofloxacin | 0.008 - ≥4[2] |

| Pseudomonas aeruginosa | Data not available | Ceftazidime | 1.5 - 24[3] |

| Candida albicans | Data not available | Fluconazole | 0.25 - >64[4][5][6] |

Table 2: In Vitro Hemostatic Activity of this compound

| Assay | Parameter | Result with this compound | Control/Baseline |

| Prothrombin Time (PT) | Clotting Time (seconds) | Data not available | Data not available |

| Activated Partial Thromboplastin Time (aPTT) | Clotting Time (seconds) | Data not available | Data not available |

| Thrombin Generation Assay | Endogenous Thrombin Potential (ETP) | Data not available | Data not available |

| Platelet Aggregation | % Aggregation | Data not available | Data not available |

Note: Quantitative data from in vitro hemostasis assays specifically for this compound were not found in the reviewed literature. These assays are essential to fully characterize its hemostatic profile.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µg/mL) |

| Human Fibroblasts | MTT | Data not available |

| Human Fibroblasts | LDH | Data not available |

Note: IC50 values for this compound on human fibroblast cell lines are not available in the reviewed literature. Cytotoxicity studies are critical for assessing the safety profile of this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research on this compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial/fungal inoculum standardized to 0.5 McFarland, this compound stock solution, positive and negative controls.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism in MHB without this compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of the coagulation cascade.

-

Materials: Platelet-poor plasma (PPP), PT reagent (thromboplastin and calcium chloride), coagulometer.

-

Procedure:

-

Pre-warm the PPP and PT reagent to 37°C.

-

Add a specific concentration of this compound to the PPP.

-

Add the PT reagent to the plasma sample.

-

The coagulometer measures the time until clot formation in seconds.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the intrinsic and common pathways of coagulation.

-

Materials: Platelet-poor plasma (PPP), aPTT reagent (activator and phospholipids), calcium chloride, coagulometer.

-

Procedure:

-

Pre-warm the PPP, aPTT reagent, and calcium chloride to 37°C.

-

Incubate the PPP with the aPTT reagent and a specific concentration of this compound for a defined period.

-

Add calcium chloride to initiate coagulation.

-

The coagulometer measures the time until clot formation in seconds.

-

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials: Human fibroblast cell line, 96-well plates, cell culture medium, this compound solutions of varying concentrations, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed human fibroblasts in a 96-well plate and incubate for 24 hours.

-

Replace the medium with fresh medium containing different concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells.

-

Visualizations

Signaling Pathways and Workflows

Caption: this compound's dual-action hemostatic mechanism.

Caption: Workflow for MIC determination by broth microdilution.

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

This compound demonstrates a multifaceted in vitro mode of action, characterized by its ability to form a physical hemostatic barrier, activate the coagulation cascade, and inhibit microbial growth. While the qualitative aspects of its mechanisms are described, there is a notable gap in publicly available, specific quantitative data from standardized in vitro assays. The protocols and frameworks provided in this technical guide are intended to empower researchers, scientists, and drug development professionals to conduct further studies to generate the robust quantitative data necessary to fully elucidate the in vitro profile of this compound. Such data is essential for optimizing its clinical use and exploring new therapeutic applications.

References

- 1. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

Feracryl in Wound Healing: A Technical Guide to Core Principles

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Feracryl is a topical therapeutic agent with a multifaceted role in wound management. Composed of a water-soluble, high-molecular-weight polymer of polyacrylic acid complexed with iron salts, it exhibits a unique combination of hemostatic, antimicrobial, and hygroscopic properties that collectively promote an optimal environment for wound healing.[1][2][3] Its high molecular weight prevents systemic absorption, thereby minimizing the risk of systemic side effects and making it a safe option for topical application.[1] This technical guide provides an in-depth exploration of the fundamental principles of this compound's action in wound healing, supported by available quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms.

Core Principles of this compound in Wound Healing

This compound's efficacy in wound management stems from three primary properties: hemostasis, antimicrobial activity, and its hygroscopic nature. These functions work in concert to control bleeding, prevent infection, and maintain a moist wound environment conducive to healing.

Hemostatic Action